3-(2-Naphthyl)-2-phenylpropanoicAcid
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Overview
Description
3-(2-Naphthyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthyl group and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the use of 2-naphthol as a starting material, which undergoes multicomponent reactions to form the desired compound .
Industrial Production Methods
Industrial production of 3-(2-naphthyl)-2-phenylpropanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: Substitution reactions, such as halogenation, can occur at the aromatic rings, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Naphthyl)-2-phenylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-naphthyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s aromatic rings allow it to interact with hydrophobic pockets in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 3-(2-naphthyl)-2-phenylpropanoic acid, known for its use in organic transformations.
Nafarelin: A compound with a similar naphthyl group, used in medical applications.
Tolnaftate: Another compound with a naphthyl group, used as an antifungal agent.
Uniqueness
3-(2-Naphthyl)-2-phenylpropanoic acid is unique due to its combination of a naphthyl and phenyl group attached to a propanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C19H16O2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-naphthalen-2-yl-2-phenylpropanoic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)18(16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-12,18H,13H2,(H,20,21) |
InChI Key |
JLLIWQLPMBUYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
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